![molecular formula C25H32O5 B14286916 Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate CAS No. 116113-33-8](/img/structure/B14286916.png)
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is an organic compound with the molecular formula C25H32O5. It contains a total of 62 atoms, including 32 hydrogen atoms, 25 carbon atoms, and 5 oxygen atoms . This compound features various functional groups, such as an ester, a ketone, an aromatic hydroxyl, and an aromatic ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate typically involves the esterification of 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate involves its interaction with specific molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester and ketone groups can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 11-[4-(4-methoxybenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-chlorobenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-nitrobenzoyl)phenoxy]undecanoate
Uniqueness
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is unique due to the presence of the aromatic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the aromatic ring, such as methoxy, chloro, or nitro groups.
Eigenschaften
CAS-Nummer |
116113-33-8 |
|---|---|
Molekularformel |
C25H32O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate |
InChI |
InChI=1S/C25H32O5/c1-29-24(27)10-8-6-4-2-3-5-7-9-19-30-23-17-13-21(14-18-23)25(28)20-11-15-22(26)16-12-20/h11-18,26H,2-10,19H2,1H3 |
InChI-Schlüssel |
AACOPZXKXBTGHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



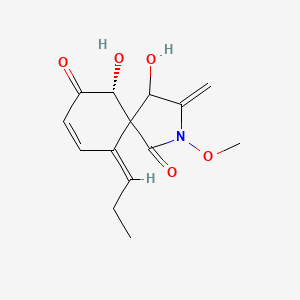
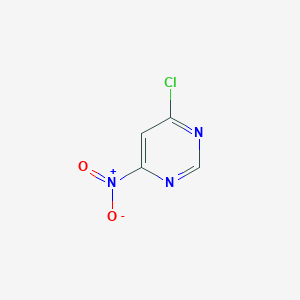
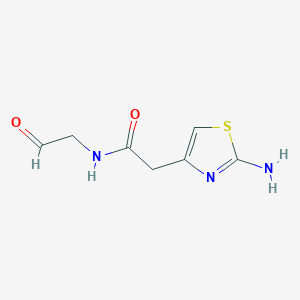
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
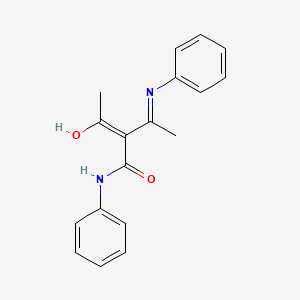


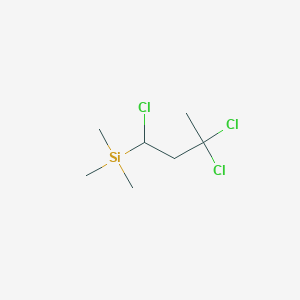


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
